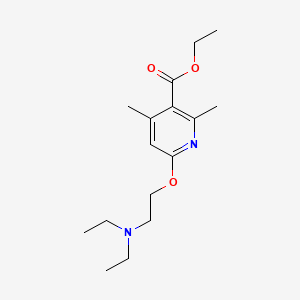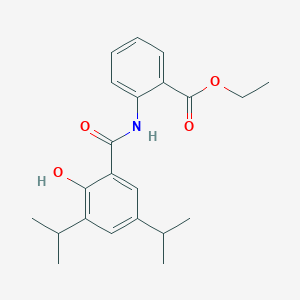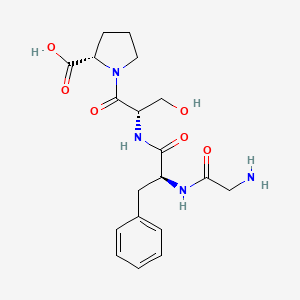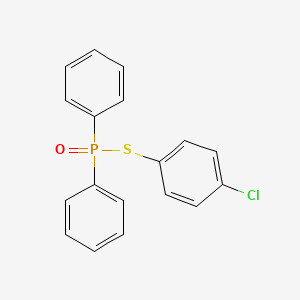
Calcium tungsten oxid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium tungsten oxide, also known as calcium tungstate, is a chemical compound with the formula CaWO₄. It is a white crystalline solid that is insoluble in water. This compound is known for its luminescent properties and is used in various applications, including as a scintillator material in medical imaging and industrial radiography.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium tungsten oxide can be synthesized through several methods:
Solid-State Reaction: This involves the reaction of calcium carbonate (CaCO₃) with tungsten trioxide (WO₃) at high temperatures. The reaction typically occurs at temperatures around 900-1000°C. [ \text{CaCO}_3 + \text{WO}_3 \rightarrow \text{CaWO}_4 + \text{CO}_2 ]
Sol-Gel Method: This method involves the use of calcium nitrate and ammonium tungstate as precursors. The solution is mixed, gelled, and then calcined at high temperatures to form calcium tungsten oxide.
Hydrothermal Synthesis: This method involves reacting calcium chloride and sodium tungstate in an aqueous solution under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, calcium tungsten oxide is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. Large-scale production involves the careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Calcium tungsten oxide undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: Calcium tungsten oxide can undergo substitution reactions where the calcium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) can oxidize calcium tungsten oxide.
Reducing Agents: Such as hydrogen gas (H₂) can reduce it under high-temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state tungsten compounds, while reduction may produce lower oxidation state compounds.
Scientific Research Applications
Calcium tungsten oxide has a wide range of scientific research applications:
Medical Imaging: It is used as a scintillator material in X-ray and gamma-ray detectors due to its luminescent properties.
Industrial Radiography: Used in non-destructive testing to detect flaws in materials.
Photocatalysis: It has applications in photocatalytic processes for environmental remediation.
Electrochemistry: Used in the development of electrochemical sensors and devices.
Biological Research: Investigated for its potential use in bioimaging and biosensing applications.
Mechanism of Action
The mechanism by which calcium tungsten oxide exerts its effects is primarily through its luminescent properties. When exposed to high-energy radiation, such as X-rays or gamma rays, the compound emits light. This luminescence is due to the excitation of electrons within the tungsten oxide lattice, followed by the emission of photons as the electrons return to their ground state. The emitted light is then detected and used to create an image or signal.
Comparison with Similar Compounds
Similar Compounds
Barium Tungstate (BaWO₄): Similar luminescent properties but different cation.
Strontium Tungstate (SrWO₄): Another similar compound with comparable applications.
Zinc Tungstate (ZnWO₄): Known for its high density and luminescent efficiency.
Uniqueness
Calcium tungsten oxide is unique due to its specific luminescent properties, making it particularly suitable for medical imaging and industrial radiography. Its relatively low cost and ease of synthesis also contribute to its widespread use.
Properties
CAS No. |
12789-67-2 |
|---|---|
Molecular Formula |
CaOW |
Molecular Weight |
239.92 g/mol |
InChI |
InChI=1S/Ca.O.W |
InChI Key |
WDHFKFCRZIUOGG-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)





